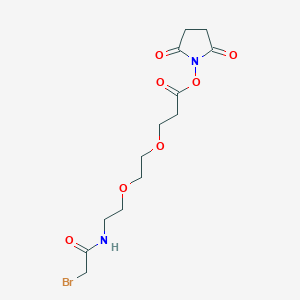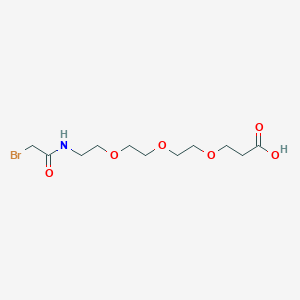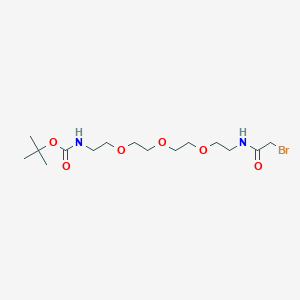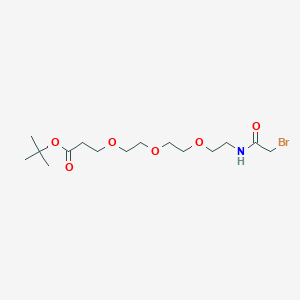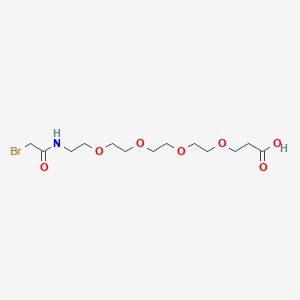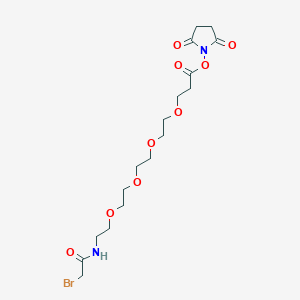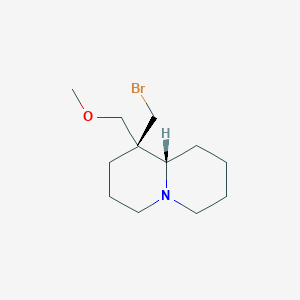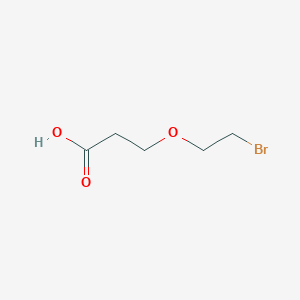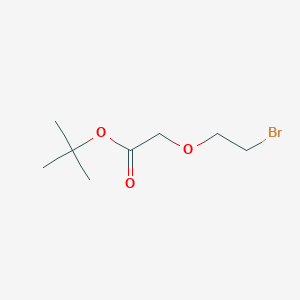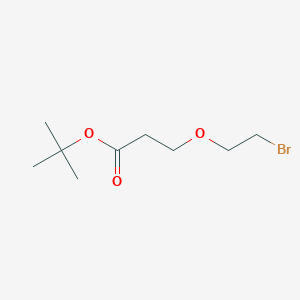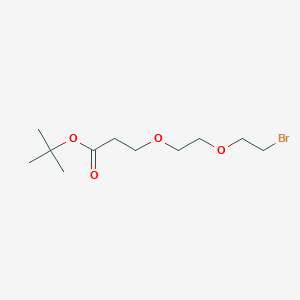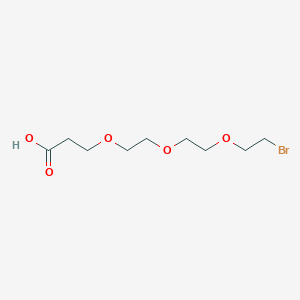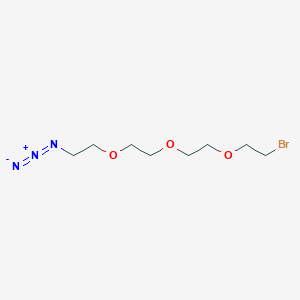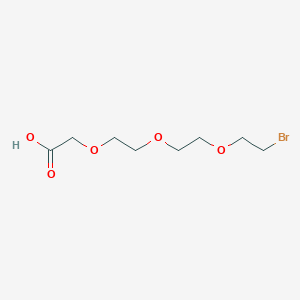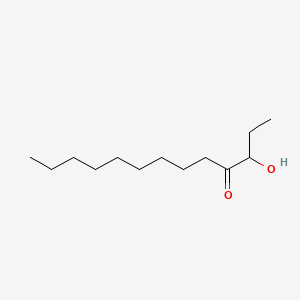
3-Hydroxytridecan-4-one
Descripción general
Descripción
CAI-1 is a vibrio cholerae quorum-sensing autoinducer.
Aplicaciones Científicas De Investigación
Biomedical Applications of Polyhydroxyalkanoates
Polyhydroxyalkanoates (PHA), including variants like poly 3-hydroxybutyrate (PHB) and poly 4-hydroxybutyrate (P4HB), have significant potential in biomedical applications. They are used in developing various medical devices such as sutures, repair devices, cardiovascular patches, and wound dressings due to their biocompatibility, biodegradability, and desirable mechanical properties. The composition of PHA can be adjusted to obtain favorable mechanical properties, biocompatibility, and degradation times suitable for specific physiological conditions (Chen & Wu, 2005).
Sensing Applications of Flavonol-Based Probes
Flavonol-based small-molecule fluorescent probes, which include 3-hydroxyl-2-phenyl-1-benzopyran-4-one derivatives, are extensively used in sensing applications. These probes can detect various substances, including anions, cations, biological species, and environmental hazards, due to their unique dual emissions and environmental sensitivity, offering significant potential in diverse sensing mechanisms and biological applications (Qin et al., 2021).
Production of Hydroxyvalerates
Hydroxyvalerates, including 4-hydroxyvalerate (4HV) and 3-hydroxyvalerate (3HV), are important compounds for the production of polyesters, biodegradable plastics, and as chiral building blocks for pharmaceuticals. An efficient method for the high-titer production of these compounds from renewable sources, like levulinic acid, has been developed using genetically engineered strains of Pseudomonas putida, offering a sustainable approach to producing these valuable chemicals (Martin & Prather, 2009).
Quorum Sensing in Vibrio Cholerae
(S)-3-Hydroxytridecan-4-one is identified as a major autoinducer in Vibrio cholerae, playing a crucial role in the regulation of virulence factors and biofilm formation. This discovery opens the door to using such molecules to manipulate bacterial quorum sensing as a potential therapeutic strategy to prevent infections like cholera (Higgins et al., 2007).
Propiedades
IUPAC Name |
3-hydroxytridecan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHIIOUJRCXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C(CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxytridecan-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



